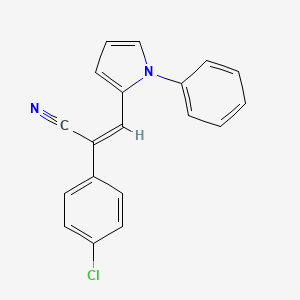![molecular formula C20H24Cl2N4O2 B10900671 1,1'-Hexane-1,6-diylbis[3-(2-chlorophenyl)urea]](/img/structure/B10900671.png)
1,1'-Hexane-1,6-diylbis[3-(2-chlorophenyl)urea]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Hexane-1,6-diylbis[3-(2-chlorophenyl)urea] is an organic compound characterized by its unique structure, which includes a hexane backbone and two urea groups each bonded to a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Hexane-1,6-diylbis[3-(2-chlorophenyl)urea] typically involves the reaction of hexamethylene diisocyanate with 2-chloroaniline. The reaction proceeds as follows:
Step 1: Hexamethylene diisocyanate is reacted with 2-chloroaniline in a solvent such as dichloromethane or toluene.
Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-60°C) to facilitate the formation of the urea linkage.
Step 3: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Hexane-1,6-diylbis[3-(2-chlorophenyl)urea] can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1,1’-Hexane-1,6-diylbis[3-(2-chlorophenyl)urea] can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The urea groups can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common due to the stability of the urea linkage.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products
Substitution Reactions: Products include derivatives with different substituents on the phenyl rings.
Hydrolysis: The major products are 2-chloroaniline and hexamethylene diamine.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Hexane-1,6-diylbis[3-(2-chlorophenyl)urea] has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound is investigated for its potential use as a stabilizer or additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-Hexane-1,6-diylbis[3-(2-chlorophenyl)urea] depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The urea groups can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
1,1’-Hexane-1,6-diylbis[3-(2-nitrophenyl)urea]: Similar structure but with nitro groups instead of chloro groups.
1,1’-Hexane-1,6-diylbis[3-(2-methylphenyl)urea]: Similar structure but with methyl groups instead of chloro groups.
1,1’-Hexane-1,6-diylbis[3-(2-fluorophenyl)urea]: Similar structure but with fluoro groups instead of chloro groups.
Uniqueness
1,1’-Hexane-1,6-diylbis[3-(2-chlorophenyl)urea] is unique due to the presence of chloro groups, which can influence its reactivity and interactions with biological targets. The chloro groups can participate in halogen bonding, which can enhance the binding affinity to certain proteins or enzymes compared to other similar compounds.
This detailed overview provides a comprehensive understanding of 1,1’-Hexane-1,6-diylbis[3-(2-chlorophenyl)urea], covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C20H24Cl2N4O2 |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-[6-[(2-chlorophenyl)carbamoylamino]hexyl]urea |
InChI |
InChI=1S/C20H24Cl2N4O2/c21-15-9-3-5-11-17(15)25-19(27)23-13-7-1-2-8-14-24-20(28)26-18-12-6-4-10-16(18)22/h3-6,9-12H,1-2,7-8,13-14H2,(H2,23,25,27)(H2,24,26,28) |
InChI Key |
HOZWSDGENMHSNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCCCCCNC(=O)NC2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl {(3E)-2-oxo-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B10900614.png)
![methyl 1-methyl-5-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]-1H-pyrazole-3-carboxylate](/img/structure/B10900615.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10900619.png)
![4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10900620.png)


![7-methyl-5-phenyl-N-propylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900635.png)
![[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl][7-(difluoromethyl)-2,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B10900655.png)
![2,2,2-Trifluoroethyl 4-[(naphthalen-1-yloxy)methyl]benzoate](/img/structure/B10900663.png)
![4-chloro-N'-[(E)-(2,3-dichlorophenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B10900677.png)
![[3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B10900679.png)

![1-(2,4-dichlorobenzyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10900685.png)
![4-{[(E)-{4-methoxy-3-[(3-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10900686.png)
